Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Lipophilicity ADME prediction Drug design

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS 332158-11-9) is a synthetic small-molecule building block belonging to the 5-aryl-2-thio-1,3,4-oxadiazole thioether class. With a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 Da, this compound features a p-tolyl substituent at the oxadiazole 5-position linked via a thioether bridge to a methyl acetate moiety.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B5778771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
InChIInChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3
InChIKeyKBDSZSCPVSUBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS 332158-11-9): Core Identity and Procurement-Relevant Characteristics


Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS 332158-11-9) is a synthetic small-molecule building block belonging to the 5-aryl-2-thio-1,3,4-oxadiazole thioether class. With a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 Da, this compound features a p-tolyl substituent at the oxadiazole 5-position linked via a thioether bridge to a methyl acetate moiety . The 1,3,4-oxadiazole heterocycle is a recognized pharmacophoric scaffold, frequently employed as a bioisosteric replacement for ester and amide functionalities in medicinal chemistry [1]. The compound is commercially available from multiple suppliers at 97% purity with batch-level QC documentation including NMR, HPLC, and GC analyses .

Why Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate Cannot Be Interchanged with Its Closest Analogs


The methyl ester, ethyl ester, free carboxylic acid, and acetamide analogs within the 5-(p-tolyl)-1,3,4-oxadiazole-2-thio series are structurally adjacent but functionally non-interchangeable. The methyl ester (target compound) exhibits a predicted LogP of 2.31, which is 0.39 log units lower than the ethyl ester analog (LogP 2.70) , translating to measurably different aqueous solubility, membrane partitioning, and protein binding behavior. Methyl esters undergo enzymatic and chemical hydrolysis at rates distinct from ethyl esters, with the methyl ester typically hydrolyzing more rapidly—a critical consideration when the compound serves as a prodrug or cleavable synthetic intermediate [1]. Furthermore, the 1,3,4-oxadiazole regioisomer itself is non-equivalent to the 1,2,4-oxadiazole scaffold; systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazoles exhibit approximately one order of magnitude lower lipophilicity, superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to their 1,2,4 counterparts [2]. Simply substituting a closely related analog risks altering not only potency but also solubility, metabolic fate, and off-target liability in ways that cannot be predicted without empirical comparison.

Quantitative Differentiation Evidence for Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate


Lipophilicity (LogP) Head-to-Head: Methyl Ester vs. Ethyl Ester — A 0.39 Log Unit Advantage

The target methyl ester exhibits a predicted LogP of 2.31, compared to 2.70 for the direct ethyl ester analog, representing a reduction of 0.39 log units (~15% lower lipophilicity) . Both values were computed using the same algorithmic platform (Leyan/ACD Labs), ensuring internal consistency. This difference arises from the single additional methylene group in the ethyl ester side chain, which contributes approximately +0.4–0.5 log units to LogP per methylene unit in homologous series [1]. Lower lipophilicity is generally associated with reduced non-specific protein binding, lower volumes of distribution, and decreased risk of phospholipidosis and hERG channel blockade.

Lipophilicity ADME prediction Drug design

Molecular Weight and Atom Economy: A 5% Mass Efficiency Advantage Over the Ethyl Ester

The target compound (MW 264.30 Da) is 14.03 Da lighter than the ethyl ester analog (MW 278.33 Da), representing a 5.0% reduction in molecular weight . This translates to a correspondingly higher molar activity per unit mass: for a given gram quantity, the methyl ester delivers approximately 5.3% more moles of active scaffold. In the context of the 1,3,4-oxadiazole thioether class, where the core scaffold is responsible for target engagement, the methyl ester appendage contributes minimal steric bulk while preserving the full pharmacophoric functionality of the 5-(p-tolyl)-1,3,4-oxadiazole-2-thioether core.

Atom economy Molar potency Formulation efficiency

Conformational Rigidity: One Fewer Rotatable Bond Than the Ethyl Ester — Implications for Binding Entropy

The methyl ester possesses 4 rotatable bonds, compared to 5 for the ethyl ester analog . Each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol in conformational entropy penalty upon binding to a macromolecular target (estimated ΔS contribution) [1]. By eliminating one rotatable bond—the additional methylene in the ethyl ester side chain—the methyl ester is expected to incur a lower entropic penalty upon target binding, which can translate into improved binding affinity, all other factors being equal. Both compounds share identical TPSA (65.22 Ų), H-bond acceptor count (6), and H-bond donor count (0), isolating the rotatable bond difference as a key variable .

Conformational entropy Binding affinity Molecular recognition

1,3,4-Oxadiazole Scaffold Advantage: Superior Metabolic Stability, Lower hERG Risk, and Reduced Lipophilicity vs. 1,2,4-Oxadiazole Isomers

A systematic matched-pair analysis across the AstraZeneca compound collection, published by Boström et al. in the Journal of Medicinal Chemistry, demonstrated that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole matched pairs [1]. Additionally, the 1,3,4-oxadiazole isomers displayed significantly superior metabolic stability in human liver microsome assays, reduced hERG channel inhibition (a critical cardiac safety liability), and enhanced aqueous solubility. These differences arise from the intrinsically different charge distributions and dipole moments between the two regioisomeric forms. The target compound, bearing the 1,3,4-oxadiazole core, therefore inherits these scaffold-level advantages relative to any 1,2,4-oxadiazole-based analog a procurement team might consider.

Scaffold selection Metabolic stability hERG safety Bioisostere

Antimycobacterial Class-Level Activity: 5-Aryl-2-thio-1,3,4-oxadiazoles Achieve >90% M. tuberculosis Growth Inhibition

In a comprehensive structure-activity relationship study of 82 compounds within the 5-aryl-2-thio-1,3,4-oxadiazole series, several derivatives—sharing the identical core scaffold with the target compound—demonstrated greater than 90% inhibition of Mycobacterium tuberculosis H37Rv growth at a concentration of 12.5 μg/mL [1]. The p-tolyl substituent at the 5-position is a key determinant of antimycobacterial potency within this chemotype, with electron-donating para-substituents generally favoring activity. While the methyl ester target compound was not itself screened in this study, it embodies the identical 5-(p-tolyl)-1,3,4-oxadiazole-2-thioether pharmacophore that was validated as antimycobacterial [1].

Antitubercular activity Mycobacterium tuberculosis Infectious disease

Validated Purity and Batch-Level QC Documentation: 97% with NMR, HPLC, and GC Traceability

The target compound is supplied by Bidepharm (Cat. No. BD594713) at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The MDL number MFCD01818883 and SMILES string O=C(OC)CSC1=NN=C(C2=CC=C(C)C=C2)O1 provide unambiguous structural identification. In comparison, the ethyl ester analog (CAS 84160-40-7, MDL MFCD01818882) is supplied at comparable purity (97–98%) but with a defined melting point of 166–168 °C, indicating it is a crystalline solid amenable to purification by recrystallization, whereas the methyl ester lacks a reported melting point—a distinction that may influence handling and formulation decisions . The availability of multi-modal QC data for the methyl ester reduces the risk of batch-to-batch variability in downstream biological assays.

Quality control Reproducibility Procurement assurance

Recommended Research and Industrial Application Scenarios for Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate


Medicinal Chemistry Lead Optimization: When Lower Lipophilicity Is a Design Criterion

In lead optimization programs where reducing lipophilicity is a key objective—for instance, to mitigate CYP450 inhibition, reduce phospholipidosis risk, or improve renal clearance—the methyl ester offers a 0.39 log unit lower LogP than its ethyl ester analog . Combined with the inherent lower lipophilicity of the 1,3,4-oxadiazole scaffold versus 1,2,4-isomers (approximately one order of magnitude) [1], this compound provides a dual lipophilicity advantage that can accelerate the identification of developable leads with favorable ADME profiles.

Antimycobacterial Drug Discovery: Building on a Validated 5-Aryl-2-thio-1,3,4-oxadiazole Pharmacophore

For tuberculosis drug discovery programs targeting M. tuberculosis H37Rv, the 5-(p-tolyl)-1,3,4-oxadiazole-2-thioether core has been validated in a series of 82 compounds, with the most active derivatives achieving >90% growth inhibition at 12.5 μg/mL . The methyl ester serves as a synthetically tractable entry point for further derivatization (e.g., hydrolysis to the carboxylic acid, conversion to amides, or hydrazide formation) while preserving the validated antimycobacterial pharmacophore.

Fragment-Based or Combinatorial Library Synthesis: Favorable Physicochemical Profile for Screening Collections

With a molecular weight of 264.30 Da, 4 rotatable bonds, TPSA of 65.22 Ų, and LogP of 2.31, the compound falls within favorable drug-like and lead-like property space (Rule of 5 compliant; Veber criteria: rotatable bonds ≤10, TPSA ≤140 Ų) . Its predicted properties make it suitable for inclusion in diversity-oriented screening libraries, fragment libraries, or as a core scaffold for parallel synthesis. The lower molecular weight and reduced rotatable bond count, relative to the ethyl ester, enhance its attractiveness as a fragment-sized starting point.

Prodrug Design and Controlled Release: Exploiting Differential Ester Hydrolysis Kinetics

When designing ester-based prodrugs or controlled-release formulations, the methyl ester is expected to undergo enzymatic and chemical hydrolysis more rapidly than the corresponding ethyl ester, based on established ester hydrolysis kinetics . This faster activation profile may be advantageous in therapeutic areas requiring rapid onset of action. Conversely, if extended release is desired, the ethyl ester or a bulkier alkyl ester may be preferred—underscoring the importance of selecting the correct ester variant at the procurement stage.

Quote Request

Request a Quote for Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.